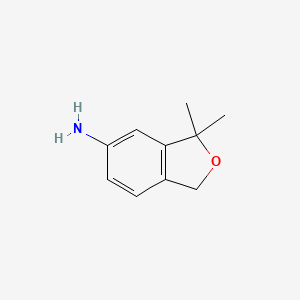![molecular formula C14H13FN2O5 B14006060 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid CAS No. 363-37-1](/img/structure/B14006060.png)
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid is a complex organic compound that features an indole nucleus, which is a significant heterocyclic system in natural products and drugs. The indole scaffold is known for its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid, typically involves the Fischer indole synthesis. This method uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole product in good yields .
Industrial Production Methods
Industrial production of such compounds may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxindoles, indolines, and various substituted indole derivatives, each with distinct biological activities .
科学的研究の応用
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid involves its interaction with various molecular targets and pathways. The indole nucleus binds with high affinity to multiple receptors, modulating their activity and leading to diverse biological effects . The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cell proliferation .
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
5-fluoroindole: A fluorinated indole derivative with potential antiviral activity.
Uniqueness
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the acetamido and fluoro groups enhances its binding affinity to biological targets and its stability under various conditions .
特性
CAS番号 |
363-37-1 |
|---|---|
分子式 |
C14H13FN2O5 |
分子量 |
308.26 g/mol |
IUPAC名 |
2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C14H13FN2O5/c1-7(18)17-14(12(19)20,13(21)22)5-8-6-16-11-3-2-9(15)4-10(8)11/h2-4,6,16H,5H2,1H3,(H,17,18)(H,19,20)(H,21,22) |
InChIキー |
DVEDTOQBOJHUHB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CNC2=C1C=C(C=C2)F)(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)

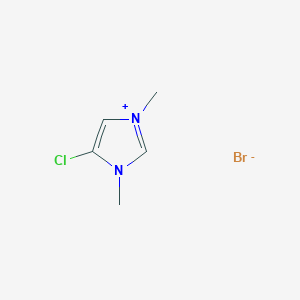
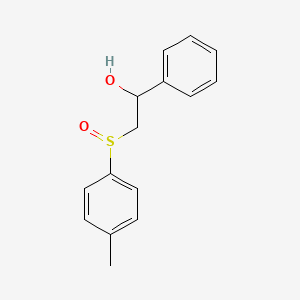
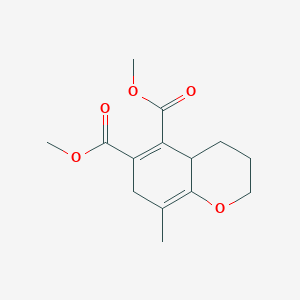


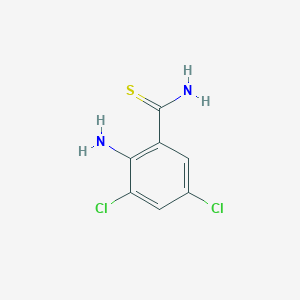
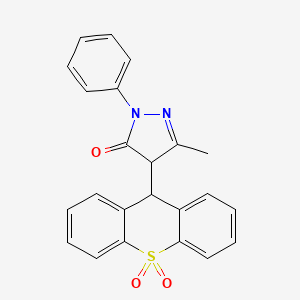
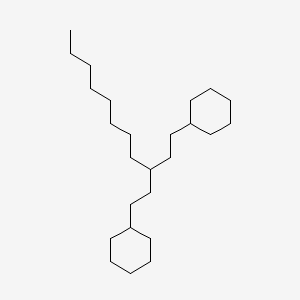
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
![3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14006039.png)
